Piragrel-d3
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Overview
Description
Piragrel-d3 is a deuterated form of Piragrel, a Ligustrazine derivative used primarily in proteomics research. It has the molecular formula C18H17D3N2O4 and a molecular weight of 331.38 . This compound is isotopically labeled, making it useful in various scientific studies, particularly those involving mass spectrometry.
Preparation Methods
The synthesis of Piragrel-d3 involves the incorporation of deuterium atoms into the molecular structure of Piragrel. The synthetic route typically includes the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates, which can be generated in situ by multicomponent reactions . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques adapted to include deuterium labeling.
Chemical Reactions Analysis
Piragrel-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Piragrel-d3 is widely used in scientific research due to its isotopic labeling, which makes it particularly valuable in mass spectrometry studies. It is used in proteomics research to study protein interactions and functions . Additionally, this compound is employed in the study of cardiovascular and cerebrovascular diseases, as it is a Ligustrazine derivative known for its therapeutic potential in these areas .
Mechanism of Action
The mechanism of action of Piragrel-d3 involves its interaction with molecular targets and pathways related to cardiovascular health. As a Ligustrazine derivative, it is believed to exert its effects by modulating blood flow and reducing platelet aggregation. This is achieved through the inhibition of specific enzymes and receptors involved in the cardiovascular system .
Comparison with Similar Compounds
Piragrel-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include non-deuterated Piragrel and other Ligustrazine derivatives used in cardiovascular research. The deuterium atoms in this compound provide enhanced stability and allow for more precise analytical measurements in scientific studies.
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(E)-3-[3-(trideuteriomethoxy)-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H20N2O4/c1-11-12(2)20-15(13(3)19-11)10-24-16-7-5-14(6-8-18(21)22)9-17(16)23-4/h5-9H,10H2,1-4H3,(H,21,22)/b8-6+/i4D3 |
InChI Key |
GKIIUOKTDCNMFK-SZKPQPLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=NC(=C(N=C2C)C)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC)C |
Origin of Product |
United States |
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